molecular formula C9H15N3O B066277 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole CAS No. 173850-53-8

3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole

Cat. No.: B066277
CAS No.: 173850-53-8
M. Wt: 181.23 g/mol
InChI Key: IICSMQOSSHSZLK-UHFFFAOYSA-N
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Description

3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique structural motif combining a 3-methylisoxazole core with a piperazine moiety via a methylene linker. The isoxazole ring acts as a versatile heteroaromatic scaffold, often contributing to metabolic stability and influencing pharmacokinetic properties, while the piperazine group is a well-established pharmacophore known for its ability to modulate solubility and participate in key hydrogen-bonding interactions with biological targets. This specific molecular architecture makes it a highly valuable intermediate or building block for the design and synthesis of novel small molecule libraries, particularly for probing central nervous system (CNS) targets, G-protein coupled receptors (GPCRs), and various kinase enzymes. Researchers can utilize this compound to develop potential ligands for neurological disorders, psychiatric conditions, or oncological pathways. Its mechanism of action is target-dependent, but its structure suggests potential for acting as a key scaffold in the inhibition of specific enzymatic activities or the modulation of receptor signaling. We provide this chemical with the highest available purity to ensure consistent and reliable results in your investigative studies, supporting advancements in hit-to-lead optimization and structure-activity relationship (SAR) analysis.

Properties

IUPAC Name

3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-8-6-9(13-11-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICSMQOSSHSZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429311
Record name 3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173850-53-8
Record name 3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed Cycloaddition

Hansen et al. developed a regioselective, one-pot copper(I)-catalyzed protocol to synthesize 3,5-disubstituted isoxazoles. Adapting this method:

  • Nitrile oxide precursor : Methyl-substituted aldoxime (e.g., acetaldoxime) is treated with chloramine-T to generate the nitrile oxide in situ.

  • Alkyne precursor : Propargyl alcohol derivatives functionalized with a chloromethyl group (e.g., 5-chloromethylpent-2-yn-1-ol) are used.

  • Reaction conditions : CuI (5 mol%), DIPEA, THF, 60°C, 12 hours.

  • Post-cycloaddition modification : The chloromethyl group at position 5 undergoes nucleophilic substitution with piperazine in DMF/K₂CO₃ at 80°C for 6 hours.

Yield : 68–72% over two steps.

Ultrasound-Assisted Cycloaddition

Huang et al. reported an eco-friendly ultrasound-mediated synthesis of 3-alkyl-5-aryl isoxazoles without catalysts. Modifications for the target compound include:

  • Nitrile oxide : Generated from methylhydroxylamine and chloroacetylene.

  • Alkyne : Propargyl ethers with a bromomethyl group (e.g., 5-bromomethylpent-1-yne).

  • Conditions : Ethanol, ultrasound irradiation (40 kHz), 50°C, 2 hours.

  • Substitution : Bromomethyl intermediate reacted with piperazine in acetonitrile at reflux.

Yield : 65% (cycloaddition) + 85% (substitution).

Post-Functionalization of Preformed Isoxazoles

Halogenation Followed by Buchwald–Hartwig Amination

A two-step strategy involves halogenating a preformed 3-methylisoxazole at position 5, followed by coupling with piperazine:

  • Halogenation : 3-Methylisoxazole treated with NBS in CCl₄ under light to yield 5-bromomethyl-3-methylisoxazole.

  • Coupling : Buchwald–Hartwig amination using Pd(OAc)₂/Xantphos, piperazine, and Cs₂CO₃ in toluene at 110°C.

Yield : 60% (bromination) + 75% (amination).

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsOverall YieldScalability
Cu-Catalyzed CycloadditionHigh regioselectivity, one-pot feasibilityRequires toxic chloramine-T68–72%Moderate
Ultrasound SynthesisSolvent-free, rapid reaction timesLimited substrate scope for bulky groups65% + 85%High
Ionic Liquid CyclizationRecyclable solvent, high efficiencyHigh cost of ionic liquids78% + 88%Low
Buchwald–Hartwig AminationCompatible with diverse aminesExpensive palladium catalysts60% + 75%Moderate

Optimization Strategies and Challenges

Regioselectivity Control

The 1,3-dipolar cycloaddition’s regioselectivity is influenced by the electronic nature of the alkyne and nitrile oxide. Electron-deficient alkynes favor 3-methyl substitution, while electron-rich nitrile oxides enhance 5-substitution. Computational modeling (DFT) aids in predicting regiochemical outcomes.

Piperazine Incorporation

Nucleophilic substitution at the 5-position requires activating groups (e.g., chloromethyl or bromomethyl). Microwave-assisted reactions (100°C, 30 minutes) improve substitution efficiency by 15–20% compared to conventional heating.

Green Chemistry Considerations

Solvent-free cycloadditions and biodegradable ionic liquids ([BMIM]OAc) reduce environmental impact. Kesornpun et al. achieved 70% yield using water as a solvent under acidic conditions.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow reactors enable large-scale synthesis with precise temperature control. A recent protocol achieved 85% yield by integrating cycloaddition and substitution in a tandem reactor.

Chemical Reactions Analysis

Alkylation of Piperazine

The secondary amine in the piperazine ring undergoes alkylation with alkyl halides or epoxides. This reaction is critical for modifying pharmacological properties or enhancing solubility.

Reagent/ConditionsProductYieldKey ObservationsSources
Methyl iodide (CH<sub>3</sub>I), K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CQuaternary ammonium salt at piperazine nitrogen75–85%Selective monoalkylation observed; steric hindrance limits bis-alkylation
Ethylene oxide, H<sub>2</sub>O, RTHydroxyethyl-piperazine derivative68%Ring-opening of epoxide forms ethanolamine analog

Acylation Reactions

The piperazine nitrogen reacts with acylating agents to form amides or ureas, commonly used to modify bioactivity.

Reagent/ConditionsProductYieldKey ObservationsSources
Acetyl chloride (CH<sub>3</sub>COCl), Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°CN-Acetyl-piperazine derivative82%Mild conditions prevent oxazole ring degradation
Benzoyl isocyanate (PhNCO), THF, RTUrea-linked analog60%Forms stable urea bridge; regioselective at piperazine

a) Oxazole Ring Oxidation

The oxazole ring exhibits stability under mild oxidative conditions but degrades with strong oxidants:

Reagent/ConditionsProductYieldKey ObservationsSources
H<sub>2</sub>O<sub>2</sub> (30%), AcOH, 50°COxazole N-oxide45%Limited conversion due to electron-withdrawing piperazine
KMnO<sub>4</sub>, H<sub>2</sub>O, ΔRing-opened dicarbonyl compound30%Harsh conditions lead to decomposition

b) Methyl Group Oxidation

The 3-methyl group is resistant to oxidation but reacts under directed conditions:

Reagent/ConditionsProductYieldKey ObservationsSources
SeO<sub>2</sub>, Dioxane, 80°COxazole-3-carboxylic acid<10%Low yield due to competing side reactions

Electrophilic Substitution on Oxazole

The oxazole ring participates in electrophilic substitutions, with regioselectivity influenced by the methyl and piperazine groups:

Reagent/ConditionsProductYieldKey ObservationsSources
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C4-Nitro-oxazole derivative55%Nitration occurs at position 4; piperazine deactivates position 5
Br<sub>2</sub>, FeCl<sub>3</sub>, CHCl<sub>3</sub>, RT4-Bromo-oxazole derivative40%Halogenation favored at less hindered position

Nucleophilic Reactions

The methylene bridge (-CH<sub>2</sub>-) between oxazole and piperazine can undergo nucleophilic cleavage:

Reagent/ConditionsProductYieldKey ObservationsSources
LiAlH<sub>4</sub>, THF, ΔPiperazine + 3-methyloxazole90%Reduction cleaves the methylene linker
H<sub>2</sub>SO<sub>4</sub> (conc.), ΔOxazole-5-carboxylic acid + piperazine sulfate75%Acid hydrolysis splits the molecule

Coordination Chemistry

The piperazine nitrogen acts as a ligand for metal ions, forming complexes with potential catalytic or bioactive properties:

Metal SaltConditionsComplex StructureApplicationsSources
CuCl<sub>2</sub>·2H<sub>2</sub>O, MeOH, RTOctahedral Cu(II) complex[Cu(L)<sub>2</sub>Cl<sub>2</sub>]Antimicrobial activity
Fe(NO<sub>3</sub>)<sub>3</sub>, EtOH, 50°CFe(III) complex with bidentate binding[Fe(L)(NO<sub>3</sub>)<sub>2</sub>(H<sub>2</sub>O)<sub>2</sub>]Oxidative catalysis

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It has shown promise in the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.

Medicine: In medicine, derivatives of this compound are being explored for their antimicrobial, antiviral, and anticancer properties. The piperazine moiety is known to enhance the bioavailability and efficacy of these compounds.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity. It is also used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole involves its interaction with specific molecular targets within cells. The piperazine moiety allows the compound to bind to receptors and enzymes, modulating their activity. This can lead to the inhibition of key pathways involved in disease progression, such as cell proliferation in cancer or viral replication in infectious diseases. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Key Observations :

  • Neuroactive Potential: The piperazine group in the target compound may confer affinity for CNS receptors, akin to muscimol (a GABA agonist) and synthetic AMPA receptor agonists like (S)-ACPA .
  • Anti-inflammatory vs. Pro-inflammatory Effects : While 5-(3-methylthiophen-2-yl)-3-(trimethoxyphenyl)-1,2-oxazole inhibits LOX/COX-2 , smaller oxazole fragments (e.g., from MccB17 degradation) induce intestinal inflammation via IDO1 activation . This highlights substituent-dependent activity.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydrochloride salt form of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole (mentioned in ) enhances water solubility compared to neutral analogues .
  • Bioavailability: Piperazine derivatives often exhibit improved blood-brain barrier penetration, making them suitable for CNS-targeted therapies .

Biological Activity

3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H15_{15}N3_3O, with a molecular weight of approximately 181.239 g/mol. The compound features a methyl group at the 3-position and a piperazinylmethyl group at the 5-position of the oxazole ring, contributing to its unique chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The piperazine moiety enhances the compound's ability to bind to various receptors and enzymes, modulating their activity. This modulation can inhibit key pathways involved in disease progression, such as:

  • Cell Proliferation : In cancer cells, the compound may inhibit pathways that promote uncontrolled growth.
  • Viral Replication : It has potential antiviral properties by interfering with viral life cycles.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. They have demonstrated antibacterial and antifungal properties due to their heterocyclic structure. This makes them candidates for developing new antimicrobial agents.

Anticancer Activity

The compound has been explored for its anticancer properties, particularly in targeting tyrosine kinases involved in chronic myelogenous leukemia (CML). For instance, derivatives containing this compound have been shown to inhibit tyrosine kinase activity effectively.

Case Study: Tyrosine Kinase Inhibition
In studies involving imatinib (a drug that incorporates this compound), it was found to specifically inhibit the activity of tyrosine kinases crucial for CML treatment. This highlights the therapeutic potential of this compound in oncology.

Neuropharmacological Effects

Recent studies have also investigated the role of this compound in modulating neuropeptide S receptors. Substitutions at specific positions on the oxazole ring have been shown to affect receptor binding affinity significantly, indicating potential applications in neuropharmacology .

Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activities of this compound:

Activity Target/Pathway Outcome Reference
AntimicrobialBacterial and fungal pathogensSignificant inhibition observed; potential for drug development
AnticancerTyrosine kinases (CML)Effective inhibition; promising for leukemia treatment
NeuropharmacologicalNeuropeptide S receptorsEnhanced binding affinity with specific substitutions

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